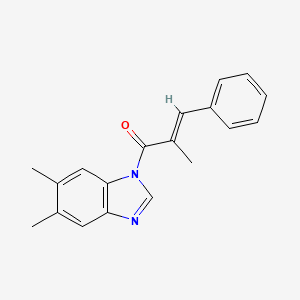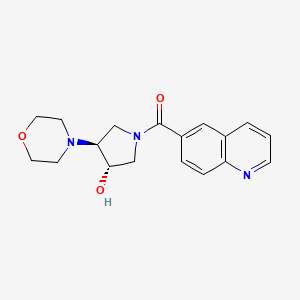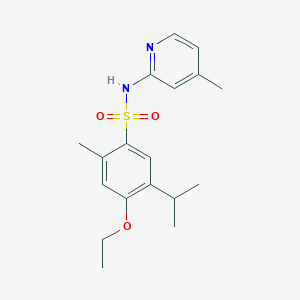
3-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide, also known as DENA, is a synthetic compound that belongs to the family of acrylamide derivatives. This chemical compound has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been shown to interact with a variety of proteins, including enzymes, receptors, and transporters. These interactions can lead to changes in the activity of these proteins, which can have a wide range of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Some of the most notable effects include its ability to inhibit the activity of certain enzymes, its ability to modulate various signaling pathways, and its potential as a therapeutic agent for the treatment of various diseases. This compound has also been shown to have antioxidant and anti-inflammatory properties, which could make it a promising candidate for the treatment of various oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide is its relatively simple and straightforward synthesis method, which makes it a popular choice for scientific research. Additionally, this compound has a wide range of potential applications in biochemistry and physiology, which makes it a versatile compound for studying various biological processes. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is a synthetic compound, which means that it may not accurately reflect the behavior of natural compounds in biological systems. Additionally, this compound has not been extensively studied in vivo, which means that its potential therapeutic applications are not yet fully understood.
Future Directions
There are many potential future directions for the study of 3-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide. One of the most promising areas of research is in the development of this compound-based therapeutics for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound, as well as its potential interactions with other compounds and proteins. Finally, the development of new synthesis methods for this compound could lead to the creation of more potent and effective compounds for scientific research.
Synthesis Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide involves the reaction of 3,4-dimethoxybenzaldehyde with 4-ethoxy-2-nitroaniline in the presence of acetic anhydride and a catalyst. The resulting product is then treated with acryloyl chloride to obtain this compound. The synthesis of this compound is a relatively simple and straightforward process, which makes it a popular choice for scientific research.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of biochemistry, where this compound has been shown to have a wide range of biochemical and physiological effects. Some of the most notable applications of this compound in scientific research include its use as a fluorescent probe for the detection of protein-ligand interactions, its ability to inhibit the activity of certain enzymes, and its potential as a therapeutic agent for the treatment of various diseases.
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-4-27-14-7-8-15(16(12-14)21(23)24)20-19(22)10-6-13-5-9-17(25-2)18(11-13)26-3/h5-12H,4H2,1-3H3,(H,20,22)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXSDDXZVVJFJS-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenyl 1-adamantanecarboxylate](/img/structure/B5350535.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5350545.png)

![1-(diphenylmethyl)-4-[3-(2-furyl)acryloyl]piperazine hydrochloride](/img/structure/B5350557.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5350560.png)
![5-bromo-N-[4-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5350573.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-isonicotinoyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5350574.png)
![1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone](/img/structure/B5350587.png)
![ethyl 4-(2-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5350588.png)
![(3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5350611.png)
![2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5350613.png)

![rel-(4aS,8aR)-6-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5350627.png)